molecular formula C13H12ClN5O B12493800 2,4-diamino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2,4-diamino-5-(4-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12493800
M. Wt: 289.72 g/mol
InChI Key: PZPMVPJOBVBPHY-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions can yield the target compound in good yields (70–92%) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Cyclization Reactions: Involving intermediates that form the pyrido[2,3-d]pyrimidine core.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Iodination: N-iodosuccinimide in dry acetonitrile.

    Suzuki Coupling: Palladium catalysts and boronic acids.

    Cyclization: Ammonium acetate and other cyclizing agents.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one involves the inhibition of specific enzymes and receptors. For example, it inhibits the dihydrofolate reductase of plasmodia, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-(4-chlorophenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

2,4-diamino-5-(4-chlorophenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C13H12ClN5O/c14-7-3-1-6(2-4-7)8-5-9(20)17-12-10(8)11(15)18-13(16)19-12/h1-4,8H,5H2,(H5,15,16,17,18,19,20)

InChI Key

PZPMVPJOBVBPHY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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